molecular formula C22H25N3O3 B2826244 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol CAS No. 899727-73-2

2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol

Cat. No.: B2826244
CAS No.: 899727-73-2
M. Wt: 379.46
InChI Key: MFJCOXNASBANBM-UHFFFAOYSA-N
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Description

The compound 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol is a spirocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. The 1'-ethyl substituent on the piperidine moiety and the 1,4-dihydroxybenzene group contribute to its structural uniqueness. Spirocyclic architectures like this are of interest due to their conformational rigidity, which can enhance binding specificity in pharmacological targets . However, direct synthesis or bioactivity data for this specific compound are absent in the provided evidence, necessitating inferences from structurally analogous derivatives.

Properties

IUPAC Name

2-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-2-24-11-9-22(10-12-24)25-19(16-5-3-4-6-21(16)28-22)14-18(23-25)17-13-15(26)7-8-20(17)27/h3-8,13,19,26-27H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJCOXNASBANBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)benzene-1,4-diol typically involves the condensation of 5-(2-hydroxyphenyl)-3-phenylpyrazole with aromatic aldehydes . This reaction can be facilitated by various catalysts and conditions, including the use of microwave-assisted reactions to improve yield and efficiency . The presence of p-toluenesulfonic acid (PTSA) as a catalyst is common in these reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: PTSA, microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)benzene-1,4-diol has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(1’-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-2-yl)benzene-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Analogues:

9′-Bromo-1-methyl-2′-phenyl-1′,10b′-dihydrospiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine] ():

  • Substituents : Bromine at C9′, methyl at C1′, phenyl at C2′.
  • Impact : The bromine atom increases molecular weight (avg. mass: ~463.4 g/mol) and may enhance halogen bonding in receptor interactions. The methyl group reduces steric hindrance compared to ethyl in the target compound.

2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,4'-piperidine] (): Substituents: Naphthalen-2-yl at C2, propyl at C1′.

Target Compound :

  • Substituents : Ethyl at C1′, 1,4-dihydroxybenzene at C2.
  • Impact : The ethyl group offers moderate steric bulk compared to methyl or propyl, balancing conformational flexibility and binding pocket compatibility. The 1,4-diol moiety introduces hydrogen-bonding capacity, likely improving solubility but possibly limiting blood-brain barrier penetration.

Physical and Chemical Properties

Property Target Compound (Inferred) 9′-Bromo-1-methyl-2′-phenyl Derivative () 2-(Naphthalen-2-yl)-1'-propyl Derivative ()
Molecular Formula C₂₃H₂₅N₃O₃ (estimated) C₂₂H₂₄BrN₃O C₂₇H₂₈N₄O
Average Mass ~403.5 g/mol ~463.4 g/mol ~424.5 g/mol
Predicted CCS (Ų) ~210–220 (hypothetical) Not reported 206.3 (M+H)+, 222.6 (M+Na)+
Solubility Moderate (due to diol) Low (bromine, phenyl) Very low (naphthalene, propyl)

Biological Activity

The compound 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol , identified by its CAS number 899727-73-2 , is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3} with a molecular weight of 379.5 g/mol . The structure features a spirocyclic system that contributes to its unique biological properties.

PropertyValue
CAS Number899727-73-2
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol

Anticancer Properties

Preliminary investigations into the anticancer potential of spirocyclic compounds have shown promise. Compounds similar to this compound have been reported to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways.

Research Findings:
A recent study highlighted that certain pyrazole derivatives exhibited cytotoxic effects on human cancer cell lines by inducing oxidative stress and apoptosis . This suggests that the compound may also possess similar anticancer activities.

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors related to disease pathways. These interactions can modulate signaling cascades that are crucial for cellular functions.

Proposed Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation: It may act on receptors that regulate cell growth and apoptosis.

Q & A

Q. What are the established synthetic routes for 2-(1'-ethyl-...-diol), and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Chalcone formation : Reacting substituted salicylic aldehydes with acetophenones under basic conditions (e.g., NaOH/ethanol) to yield intermediates .
  • Cyclization with hydrazine : Converting chalcones to pyrazolines, followed by spirocyclization with aldehydes (e.g., pyridine-3-carbaldehyde) under reflux in polar aprotic solvents (e.g., DMF) .
  • Catalyst optimization : Triethylamine or diisopropylethylamine improves yields in acylation steps .
    Key parameters : Temperature (80–120°C), solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and spirocyclic connectivity. Aromatic protons appear at δ 6.5–8.0 ppm, while piperidine protons resonate at δ 1.5–3.0 ppm .
  • X-ray crystallography : Resolves bond angles and dihedral angles in the spiro system, critical for confirming stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 423.18 g/mol) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended?

  • Receptor binding assays : Test affinity for serotonin or dopamine receptors using radioligand displacement (IC₅₀ values) .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Q. How are key physicochemical properties determined?

  • LogP : Calculated via HPLC (C18 column, methanol/water gradient) or software (e.g., ChemAxon) to assess lipophilicity .
  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
  • Thermal stability : Differential scanning calorimetry (DSC) identifies melting points (e.g., 180–220°C) .

Advanced Research Questions

Q. How do substituent variations influence structure-activity relationships (SAR)?

  • Electron-withdrawing groups (e.g., -Br, -Cl) : Enhance receptor binding affinity (e.g., 9-bromo analogs show 2x higher 5-HT₂A activity) .
  • Phenyl ring substitution : 4-Methoxy groups improve solubility but reduce metabolic stability .
  • Piperidine modifications : Ethyl or propyl substituents optimize blood-brain barrier penetration in neuroactive compounds .
    Method : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then compare IC₅₀ values in dose-response assays .

Q. How can contradictory biological activity data be resolved?

  • Case example : Discrepancies in antitumor activity (e.g., 4-fluorophenyl vs. 4-methylphenyl analogs) may arise from assay conditions (e.g., serum concentration, cell line variability) .
  • Resolution : Standardize protocols (e.g., ATP-based viability assays), validate with orthogonal methods (e.g., clonogenic assays), and use computational docking to confirm target engagement .

Q. What strategies improve pharmacokinetic properties?

  • Bioavailability enhancement : Co-crystallization with succinic acid improves solubility by 3x .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce CYP450-mediated oxidation .
  • ADME profiling : In vitro microsomal assays (human liver microsomes) and PAMPA for permeability .

Q. How can computational modeling guide target identification?

  • Molecular docking (AutoDock Vina) : Predict binding to G-protein-coupled receptors (GPCRs) with RMSD <2.0 Å .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reactive sites .
  • MD simulations : Analyze binding pocket dynamics over 100 ns trajectories to optimize residence time .

Q. What challenges arise during scale-up synthesis?

  • Reaction exotherms : Control via dropwise addition of hydrazine in cyclization steps .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for >90% yield .
  • Safety : Mitigate pyrophoric risks (e.g., NaH handling) using flow reactors .

Q. How does this compound compare to structural analogs?

Analog Key Feature Activity
5-(4-Fluorophenyl)-2-phenyl...Fluorine substitution2x higher COX-2 inhibition
9-Chloro-2-furyl...Furan moietyImproved BBB penetration
4-Methoxyphenyl...Methoxy groupReduced CYP3A4 metabolism

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